Ophiopogonone A
Description
Contextualization of Natural Products in Modern Drug Discovery and Chemical Biology
Natural products, which are chemical compounds produced by living organisms, have historically been a cornerstone of medicine, used in traditional remedies for millennia. nih.govscirp.org In the modern era, they remain one of the most successful sources for the discovery of new drugs and lead compounds. nih.govnih.gov It is estimated that approximately 40% of all medicines are either natural products or their semi-synthetic derivatives. scirp.org These compounds, sourced from plants, fungi, and marine and microbial organisms, offer a unique structural diversity that is often not found in synthetic chemical libraries. nih.govnih.gov
This inherent diversity is a key reason for their value; natural products have co-evolved with biological systems, giving them an optimized ability to interact with macromolecules and biological targets. nih.govacs.org This makes them a privileged starting point for developing potent and specific modulators of biomolecular function. nih.gov The investigation of plant-derived natural products, in particular, continues to provide unique templates for chemical discoveries. mdpi.com Despite the rise of synthetic drug discovery methods, natural products consistently contribute new clinical candidates and approved drugs, highlighting their enduring importance in chemical biology and the pharmaceutical industry. scirp.orgnih.gov
Overview of the Ophiopogon Genus and its Ethnobotanical Significance
The genus Ophiopogon, belonging to the Asparagaceae family, comprises approximately 84 species native to Asia. nih.govnparks.gov.sg The name Ophiopogon is derived from the Greek words ophis (snake) and pogon (beard). nparks.gov.sgnparks.gov.sg These evergreen, grass-like perennial herbs are characterized by their narrow, linear leaves and tuberous roots. nparks.gov.sgnparks.gov.sg Ophiopogon japonicus, commonly known as Dwarf Lilyturf or Maidong in China, is a prominent species within the genus, widely distributed in East Asian countries, particularly in the Sichuan and Zhejiang provinces of China. nih.govtandfonline.comresearchgate.net
The tuberous roots of Ophiopogon species, especially O. japonicus, have significant ethnobotanical importance and a long history of use in Traditional Chinese Medicine (TCM). tandfonline.comresearchgate.netuzh.ch In TCM, the root, known as Ophiopogonis Radix or Maidong, is traditionally used to nourish the yin, promote the production of body fluids, moisten the lungs, and clear heart fire. researchgate.net It has been employed for treating a variety of ailments, including cough, fever, respiratory diseases, thrombosis, myocardial ischemia, and hyperglycemia. nih.govjst.go.jp This traditional use has spurred extensive phytochemical investigations to identify the bioactive compounds responsible for these therapeutic effects. researchgate.netjst.go.jp
Discovery and Initial Classification of Ophiopogonone A as a Homoisoflavonoid
Phytochemical analysis of the Ophiopogon genus has revealed a rich diversity of compounds, including steroidal saponins (B1172615), polysaccharides, and a rare class of flavonoids known as homoisoflavonoids. researchgate.netjst.go.jpfrontiersin.org Homoisoflavonoids are distinguished from other flavonoids by a unique structural feature: an additional methylene (B1212753) (-CH2-) group connecting the B-ring to the C-ring of the flavonoid skeleton. nih.govjst.go.jp
This compound was identified during these phytochemical explorations of Ophiopogon japonicus and Liriope muscari. nih.gov It is classified as a homoisoflavonoid, specifically a 3-benzyl chromone (B188151). nih.govshimadzu.com.cn Its structure was elucidated using spectroscopic methods like mass spectrometry and NMR spectroscopy. nih.gov The isolation of this compound and other related homoisoflavonoids from the tuberous roots of O. japonicus has established this species as a major natural source of this particular class of compounds. mdpi.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchromen-4-one | nih.gov |
| Molecular Formula | C18H14O6 | nih.gov |
| Molecular Weight | 326.3 g/mol | nih.gov |
| Canonical SMILES | CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O | nih.gov |
| InChIKey | BBYSWXUKFBVXAO-UHFFFAOYSA-N | nih.gov |
| Classification | Homoisoflavonoid | nih.gov |
Rationale and Scope of Contemporary Research on this compound
The rationale for contemporary research on this compound stems from the broad spectrum of pharmacological activities demonstrated by homoisoflavonoids isolated from the Ophiopogon genus. nih.govjst.go.jp These compounds have been identified as the principal bioactive constituents of Maidong. researchgate.net Academic studies have linked homoisoflavonoids to a range of biological effects, including anti-inflammatory, antioxidant, anticancer, and cardiovascular protective activities. nih.govresearchgate.netjst.go.jpfrontiersin.org
For example, various homoisoflavonoids from O. japonicus have shown potent cytotoxic effects against human cancer cell lines and significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide. jst.go.jpresearchgate.netimpactfactor.org Given that this compound is a representative member of this bioactive class of compounds, it is a subject of interest for its potential therapeutic applications. uzh.chtcmsp-e.com The scope of current research involves further isolation and characterization of related compounds, investigation into their specific biological mechanisms, and evaluation of their potential as lead compounds in drug discovery programs, particularly for inflammatory conditions and cancer. jst.go.jpresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-7,19-20H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSWXUKFBVXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Isolation and Structural Characterization
Strategic Approaches for Plant Material Collection and Botanical Authentication
The primary source of Ophiopogonone A is the tuberous root of Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herbaceous plant belonging to the Asparagaceae family. missouribotanicalgarden.orgplantnet.orgresearchgate.net This plant, also known as Maidong, is widely cultivated in East Asian countries like China and Japan. missouribotanicalgarden.orgpfaf.orgresearchgate.net For optimal yield of bioactive compounds, the tuberous roots are typically harvested in the spring. pfaf.org
Botanical authentication is a critical first step to ensure the quality and consistency of the starting material. Morphologically, Ophiopogon japonicus can be confused with species of the genus Liriope, as their tubers are very similar in appearance. researchgate.net Historically, this has led to confusion in herbal markets. nih.gov Therefore, authentication relies on more than just macroscopic examination. Microscopic analysis of the root tuber's cross-section can help distinguish authentic Ophiopogon japonicus from adulterants. nih.gov Furthermore, modern molecular techniques, such as DNA barcoding using complete plastid genomes and 45S nuclear ribosomal DNA sequences, provide definitive identification and can differentiate between Ophiopogon and Liriope species. researchgate.net The quality of Ophiopogon japonicus can also vary by cultivation region, with "Zhe-Maidong" from the Zhejiang province of China considered to be of superior quality. nih.gov
Comprehensive Extraction and Purification Protocols for this compound
The isolation of this compound from Ophiopogon japonicus involves a multi-step process of extraction and purification, leveraging the compound's physicochemical properties.
Optimized Solvent Extraction Techniques
Homoisoflavonoids like this compound are generally polar compounds, guiding the choice of extraction solvents. mdpi.comresearchgate.net A common and effective method involves reflux extraction of the dried and powdered roots with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v). nih.gov Other solvent systems, such as 70% ethanol (B145695), have also been utilized. nih.gov The selection of the solvent system is crucial; for instance, a chloroform/methanol extract has been shown to have a significantly higher total flavonoid content compared to methanol or 70% ethanol extracts, indicating its efficiency in extracting homoisoflavonoids. nih.gov Another approach involves using ionic liquid-based ultrasonic-assisted extraction (IL-UAE), which is presented as a green and efficient alternative to conventional methods. mdpi.com
Preparative and Semi-Preparative Chromatographic Separation
Following initial extraction, the crude extract undergoes several chromatographic steps to isolate this compound.
Column Chromatography (CC): This is a fundamental step for the initial fractionation of the extract. Normal phase column chromatography on silica (B1680970) gel is frequently used. mdpi.comresearchgate.net A typical elution strategy involves a gradient of n-hexane and acetone (B3395972) (e.g., 8:2) or petroleum ether and ethyl acetate (B1210297). researchgate.netakjournals.com Reversed-phase column chromatography (RP-CC) with methanol-water gradients is also employed for separating the more polar fractions. mdpi.com
High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are essential for the final purification of this compound to a high degree of purity. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water, sometimes with the addition of formic acid to improve peak shape. mdpi.comakjournals.com Isocratic or gradient elution programs are developed to achieve optimal separation from other closely related homoisoflavonoids. mdpi.commdpi.com
Counter-Current Chromatography (CCC): This technique, particularly high-speed counter-current chromatography (HSCCC), is a liquid-liquid separation method that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. wikipedia.orgchromatographyonline.com It has been successfully used to isolate homoisoflavonoids from Ophiopogon japonicus. mdpi.com A two-phase solvent system, such as n-hexane–ethyl acetate–methanol–acetonitrile–water, is carefully selected to achieve separation. mdpi.com
Crystallization and High-Purity Isolation Methodologies
After chromatographic purification, crystallization is often employed as the final step to obtain this compound in a highly pure, crystalline form. Recrystallization from a suitable solvent system, such as one containing acetone, can yield pure crystals of the compound. researchgate.netuibk.ac.at The purity of the isolated compound is then typically verified by analytical HPLC. researchgate.net
State-of-the-Art Spectroscopic and Spectrometric Technologies for Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. Mass spectrometry (MS), particularly with electrospray ionization (ESI-MS), is used to determine the molecular weight and formula of the compound. nih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, including its stereochemistry. longdom.orgwordpress.com
1D NMR: ¹H NMR and ¹³C NMR spectra provide the initial information on the types and number of protons and carbons in the molecule. nih.govrsc.org The chemical shifts and coupling constants in the ¹H NMR spectrum give clues about the connectivity of protons.
2D NMR: Multi-dimensional NMR techniques are crucial for unambiguously assigning the structure. longdom.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the spin systems within the molecule. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the assignment of carbons that are attached to protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the relative stereochemistry of the molecule. It identifies protons that are close to each other in space, even if they are not directly bonded. wordpress.com By observing NOE correlations, the spatial arrangement of substituents can be deduced.
The combined data from these advanced spectroscopic methods allow for the complete and unambiguous assignment of the structure and stereochemistry of this compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for the initial identification of the compound in complex mixtures extracted from natural sources. researchgate.netekb.eg
Tandem Mass Spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of the parent ion. sepscience.com In the case of homoisoflavonoids like this compound, specific fragmentation pathways are characteristic of their structural type. For instance, type IV ophiopogonones, which possess a formyl group on the A-ring, typically exhibit an initial loss of a carbon monoxide (CO) molecule, a key diagnostic marker in their MS/MS spectra. shimadzu.com.cn This fragmentation behavior helps to differentiate them from other types of homoisoflavonoids. shimadzu.com.cn The detailed analysis of these fragment ions allows researchers to piece together the core structure and the nature of its substituents. researchgate.netshimadzu.com.cn
Table 1: HRMS and MS/MS Fragmentation Data for this compound and Related Compounds
| Feature | Observation | Significance |
| HRMS | Provides high-accuracy mass measurements. | Enables unambiguous determination of the elemental composition and molecular formula. researchgate.netpensoft.net |
| MS/MS Fragmentation | Characteristic loss of CO (28 Da) from the parent ion. | Indicates the presence of a formyl group, a defining feature of type IV ophiopogonones like this compound. shimadzu.com.cn |
| MS/MS Fragmentation | Loss of B-ring followed by CO loss. | A fragmentation pattern typical for homoisoflavanones with saturated C2–C3 bonds. shimadzu.com.cn |
| MS/MS Fragmentation | Loss of 15 mass units. | Suggests the presence of a methoxy (B1213986) group in related methoxylated homoisoflavonoids. shimadzu.com.cn |
| This table summarizes key mass spectrometry characteristics used in the identification and structural analysis of this compound and its analogs. |
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of this compound.
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.com The resulting spectrum, a plot of absorbance versus wavelength, reveals the presence of chromophores—the parts of the molecule that absorb light. msu.edu For compounds like this compound, the conjugated system of the chromone (B188151) ring and the benzyl (B1604629) group gives rise to characteristic absorption bands. These spectra are valuable for authenticating vinegars and analyzing wine compounds, demonstrating the utility of UV-Vis spectroscopy in characterizing complex organic molecules in various matrices. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (e.g., stretching and bending) of specific bonds. This allows for the identification of functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the chromone ring, and aromatic (C=C) groups.
Table 2: General Spectroscopic Data for Homoisoflavonoids
| Spectroscopic Technique | Wavelength/Frequency Range | Functional Group/Chromophore Indicated |
| UV-Vis Spectroscopy | 200–400 nm | Conjugated systems (e.g., chromone ring). msu.eduprocess-insights.com |
| IR Spectroscopy | ~3400 cm⁻¹ | Hydroxyl group (-OH) stretching. |
| IR Spectroscopy | ~1650 cm⁻¹ | Conjugated ketone (C=O) stretching. |
| IR Spectroscopy | ~1600, ~1500 cm⁻¹ | Aromatic ring (C=C) stretching. |
| This table outlines the typical spectroscopic absorption regions for the key structural motifs found in this compound and related homoisoflavonoids. |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods elucidate the planar structure and functional groups, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires a high-quality single crystal of the compound. researchgate.net When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice.
The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering), which is particularly effective when heavier atoms are present. mit.educhem-soc.si However, recent advancements in methodology and instrumentation now permit the reliable determination of absolute configuration for molecules containing no atoms heavier than oxygen, which is highly relevant for many natural products like this compound. mit.edu This capability is crucial for unambiguously assigning the stereochemistry of chiral centers within the molecule. nih.gov
Table 3: Principles of X-ray Crystallography for Absolute Configuration
| Parameter | Description | Importance |
| Single Crystal | A well-ordered, three-dimensional array of molecules. | A prerequisite for obtaining a clear diffraction pattern. researchgate.net |
| Diffraction Pattern | The pattern of scattered X-rays produced by the crystal. | Contains the information needed to determine the electron density and atomic positions. |
| Anomalous Scattering | A small difference in scattering intensity between specific reflections (Bijvoet pairs). | The physical basis for distinguishing between a molecule and its mirror image, thus determining the absolute configuration. mit.educhem-soc.si |
| Flack Parameter | A value refined during data analysis that indicates the correctness of the assigned absolute structure. | A value close to zero confirms the correct enantiomer has been modeled. chem-soc.si |
| This table highlights the key principles and requirements for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction. |
Chemo-taxonomic and Phylogenetic Insights Derived from this compound Presence
The distribution of specialized secondary metabolites like this compound across different plant species provides valuable chemo-taxonomic and phylogenetic information. Homoisoflavonoids are a relatively rare class of flavonoids, and their presence is largely restricted to certain plant families, most notably the Asparagaceae and Fabaceae. researchgate.net
Within the Asparagaceae family, homoisoflavonoids are characteristic chemical markers for genera such as Ophiopogon, Liriope, Polygonatum, and Dracaena. researchgate.netuzh.chresearchgate.net The presence of this compound and related compounds in both Ophiopogon japonicus and certain Liriope species underscores the close phytochemical relationship between these two genera, which are often grouped together as "liriopogons" due to their morphological and chemical similarities. uzh.chwestminster.ac.uk
Total Synthesis and Rational Design of Analogues
Historical and Current Synthetic Endeavors Towards Ophiopogonone A
The synthesis of complex natural products is a benchmark of chemical innovation. While this compound and its relatives have been the subject of significant phytochemical interest, their total synthesis has been a more recent development. Historically, access to these compounds was limited to isolation from natural sources, which is often inefficient and yields small quantities.
Current strategies continue to build upon these foundations, seeking more efficient and stereoselective routes to the 3-benzyl-4-chromanone core and its various oxygenation and methylation patterns.
Detailed Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials rsc.orgias.ac.inairitilibrary.comamazonaws.comnih.gov. The core structure of this compound is the 3-benzyl-4-chromanone skeleton.
A primary retrosynthetic disconnection breaks the bond between the chromanone core and the benzyl (B1604629) group (C3-C9 bond). This leads to two key fragments: a substituted chroman-4-one (the A and C rings) and a substituted benzaldehyde (the B ring).
Strategy 1: Aldol Condensation Approach. A common strategy involves an aldol condensation between a chroman-4-one and a benzaldehyde. The resulting 3-benzylidene-4-chromanone intermediate can then be reduced to the target 3-benzyl-4-chromanone scaffold. This approach is widely used for various homoisoflavonoids researchgate.netsemanticscholar.org. The chroman-4-one precursor itself can be synthesized from a corresponding 2-hydroxyacetophenone derivative.
Strategy 2: Synthesis of Methylophiopogonanone A. The successful synthesis of Methylophiopogonanone A employed a variation of this logic semanticscholar.org. The retrosynthesis identified a 5,7-dihydroxy-6,8-dimethylchromone as a key intermediate for the A/C-ring system and piperonal for the B-ring. The key steps in the forward synthesis based on this plan are:
Construction of the substituted 2-hydroxyacetophenone.
Cyclization to form the chromone (B188151) ring.
Reduction of the chromone to a chromanone.
Introduction of the benzylidene group via aldol condensation.
Reduction of the exocyclic double bond to furnish the final 3-benzylchromanone structure.
This strategic breakdown simplifies the complex target into manageable synthetic operations, focusing on the sequential construction of the aromatic rings and the stereoselective formation of the C-ring.
Enantioselective and Diastereoselective Synthetic Strategies
Achieving the correct stereochemistry is paramount in natural product synthesis. While this compound itself is achiral due to the exocyclic double bond in the 3-benzylidene-4-chromanone structure, its reduced form, Ophiopogonanone A, possesses a stereocenter at the C3 position. Synthetic strategies often target these chiral analogues.
The formation of the this compound skeleton relies on several key bond-forming reactions rather than traditional cross-coupling reactions like Suzuki or Heck couplings.
Aldol Condensation: The pivotal C3-C9 bond is typically formed via a base-catalyzed Knoevenagel or aldol-type condensation between the active methylene (B1212753) group at the C3 position of a chroman-4-one intermediate and an aromatic aldehyde (e.g., piperonal) semanticscholar.org. This reaction directly constructs the 3-benzylidene-4-chromanone skeleton. The geometry of the resulting double bond is a key consideration, with the E-isomer often being the thermodynamically favored product nih.gov.
Catalytic Hydrogenation: For the synthesis of related saturated homoisoflavonoids like Methylophiopogonanone A, the exocyclic double bond of the benzylidene intermediate is reduced. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) semanticscholar.orgsemanticscholar.org. This step converts the achiral benzylidene intermediate into a chiral benzylchromanone. In the absence of chiral catalysts or auxiliaries, this typically results in a racemic mixture. For instance, the synthesis of Methylophiopogonanone A and Methylophiopogonanone B via this method yielded racemic products semanticscholar.orgclockss.org.
Asymmetric Transfer Hydrogenation: To achieve enantioselectivity, methods like asymmetric transfer hydrogenation can be employed. The use of Noyori's Ru catalyst has been successful in the asymmetric synthesis of 3-benzylchroman-4-ones, affording products with a specific configuration (R or S) in high enantiomeric excess researchgate.net.
Protecting groups are essential for masking reactive functional groups, such as phenols, to prevent undesired side reactions during the synthesis clockss.org.
Protection of Phenols: In the synthesis of homoisoflavonoids, the numerous hydroxyl groups on the aromatic rings must be managed. Methyl ethers (—OCH₃) are common protecting groups that are relatively stable. In the synthesis of Methylophiopogonanone A, methylation using dimethyl sulfate was a key step in building the A-ring semanticscholar.org. Benzyl ethers are also frequently used as they can be selectively removed under different conditions (e.g., hydrogenolysis) than methyl ethers.
Functional Group Interconversions: The synthesis of the chromone core often involves several functional group interconversions. For example, the synthesis of Methylophiopogonanone A involved:
Formylation and Reduction: Vilsmeier-Haack formylation of phloroglucinol followed by reduction with sodium cyanoborohydride (NaBH₃CN) to install the methyl groups on the A-ring semanticscholar.org.
Acylation: Friedel-Crafts type acylation to attach the acetyl group necessary for chromone formation semanticscholar.org.
Cyclization: Condensation with ethyl formate followed by acid-catalyzed cyclization to form the chromone ring semanticscholar.org.
Demethylation: Selective removal of a methyl protecting group using reagents like aluminum chloride (AlCl₃) is a crucial step to reveal a free hydroxyl group at the desired position semanticscholar.org.
Atom economy is a principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product.
However, certain reactions within the sequence are more efficient.
Addition Reactions: The catalytic hydrogenation step, where H₂ is added across a double bond, is highly atom-economical as all atoms of the hydrogen molecule are incorporated into the product.
Condensations: Aldol-type condensation reactions are also relatively atom-economical, as the main byproduct is a small molecule like water.
De Novo Synthesis of this compound Analogues and Derivates for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of this compound is critical for exploring its biological activities and establishing a structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its therapeutic effects.
One study synthesized a series of twelve homoisoflavonoids, including four natural products and eight novel analogues, to evaluate their antioxidant and 5-lipoxygenase (5-LOX) inhibitory activities nih.gov. The synthetic scheme allowed for variations in the substitution pattern on both the A-ring and the B-ring.
B-Ring Modifications: By using different substituted benzaldehydes in the aldol condensation step, analogues with varying hydroxyl, methoxy (B1213986), or aminophenyl groups on the B-ring were created nih.govresearchgate.net.
SAR Findings: The study revealed important SAR insights:
Antioxidant Activity: An analogue featuring a 3,4,5-trihydroxyphenyl B-ring showed excellent superoxide (B77818) and DPPH radical scavenging activity, suggesting that the degree of hydroxylation on the B-ring is crucial for antioxidant properties nih.gov.
5-LOX Inhibition: A different analogue, with a N,N-dimethylaminophenyl B-ring, displayed potent 5-LOX inhibitory activity, indicating that electron-donating groups at this position could be key for anti-inflammatory effects nih.gov.
These findings demonstrate the power of de novo synthesis in creating targeted libraries of compounds to optimize biological activity, transforming a natural product lead into potentially more potent and selective therapeutic agents nih.govnih.gov.
Design Principles for Structural Modification and Functional Group Diversification
A thorough review of scientific literature reveals a lack of specific studies outlining the design principles for the structural modification and functional group diversification of this compound. Research dedicated to the systematic exploration of how modifications to the this compound scaffold—such as alterations to the chromanone core, the benzylidene substituent, or the existing methoxy and hydroxy groups—impact its biological activity has not been published. Consequently, there are no established structure-activity relationship (SAR) studies to guide the rational design of this compound analogues. The development of such design principles would be contingent on the synthesis of a variety of derivatives and their subsequent biological evaluation, a body of work that is not yet present in the public domain.
Semi-synthetic Pathways from Natural Precursors
There is no available scientific literature detailing established semi-synthetic pathways for the generation of this compound analogues from natural precursors. While this compound itself is a natural product, and other related homoisoflavonoids are found in various plant species, studies describing the chemical transformation of these or other readily available natural compounds into novel this compound derivatives have not been reported. The development of such semi-synthetic routes would be a valuable endeavor, potentially providing more efficient access to analogues for biological screening compared to total synthesis from simple starting materials. However, at present, this area of research for this compound remains unexplored.
Biosynthetic Pathway Elucidation of Ophiopogonone a
Proposed Biosynthetic Route and Precursor Metabolites
The biosynthesis of homoisoflavonoids is a variation of the general flavonoid pathway, involving the convergence of several primary metabolic routes. It is widely accepted that the core structure of these compounds is derived from precursors supplied by the shikimate and acetate (B1210297) pathways. rsc.orgfrontiersin.org
The construction of the basic homoisoflavonoid skeleton requires precursors from two main pathways:
Shikimate Pathway: This pathway, located in the plastids, is responsible for the synthesis of aromatic amino acids. mdpi.com Specifically, it produces L-phenylalanine, the precursor to the C6-C3 unit that forms the B-ring and the three-carbon bridge of the homoisoflavonoid structure. frontiersin.orgfrontiersin.org
Acetate (Malonyl-CoA) Pathway: The A-ring of the homoisoflavonoid structure is derived from the head-to-tail condensation of three molecules of malonyl-CoA with a starter molecule derived from the shikimate pathway. Malonyl-CoA is a key intermediate in fatty acid biosynthesis, produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. byjus.com
While the mevalonate (B85504) (MVA) pathway is a primary route for the synthesis of isoprenoids and terpenoids, its direct involvement in the core structure of homoisoflavonoids like Ophiopogonone A is not established. frontiersin.orgmaxapress.com The biosynthesis of these flavonoids relies on the phenylpropanoid pathway, which is fed by the shikimate pathway. maxapress.com
The general biogenesis of homoisoflavonoids starts with a chalcone (B49325) precursor. rsc.org This chalcone is formed by the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA. The distinctive feature of homoisoflavonoids, the extra carbon atom, is incorporated into this C6-C3-C6 skeleton. rsc.org
The biosynthesis of this compound from its primary precursors involves a series of enzymatic reactions. While the specific enzymes for this compound have not been isolated and characterized, the key transformation steps can be proposed based on general homoisoflavonoid biosynthesis. rsc.orgresearchgate.net
Chalcone Synthesis: The pathway initiates with the enzyme Chalcone Synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA and three units of malonyl-CoA to form a naringenin (B18129) chalcone.
Homoisoflavonoid Skeleton Formation: A crucial, yet not fully elucidated, step involves the introduction of a C1 unit. Evidence suggests that this may occur via a rearrangement of a chalcone intermediate, possibly involving a methyltransferase that acts on a chalcone precursor. maxapress.com
Ring Cyclization and Reduction: Following the formation of the homoisoflavonoid chalcone, an isomerase would catalyze the cyclization to form the characteristic chromanone ring. Subsequent enzymatic steps, likely involving reductases and dehydratases, would modify the structure to produce the specific ophiopogonone scaffold. mpg.de
Tailoring Reactions: The final structure of this compound is achieved through various "tailoring" reactions. These modifications are catalyzed by enzymes such as methyltransferases, hydroxylases (often cytochrome P450 monooxygenases), and glycosyltransferases, which add or modify functional groups, contributing to the vast diversity of flavonoids. mpg.de
| Enzyme Class | Proposed Role in this compound Biosynthesis | Precursor/Substrate | Product |
| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to cinnamic acid. | L-Phenylalanine | Cinnamic Acid |
| Cinnamate-4-Hydroxylase (C4H) | Hydroxylates cinnamic acid. | Cinnamic Acid | 4-Coumaric Acid |
| 4-Coumaroyl-CoA Ligase (4CL) | Activates 4-coumaric acid to its CoA ester. | 4-Coumaric Acid | 4-Coumaroyl-CoA |
| Chalcone Synthase (CHS) | Condenses 4-coumaroyl-CoA with malonyl-CoA units. | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcone Intermediate |
| Chalcone Isomerase (CHI) | Catalyzes cyclization of the chalcone. | Chalcone | Flavanone/Homoisoflavanone Precursor |
| Reductases/Dehydrogenases | Modify the oxidation state of the heterocyclic ring. | Homoisoflavanone Precursor | Dihydro-homoisoflavone |
| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl moieties. | Hydroxylated Intermediates | Methoxy-derivatives |
| Cytochrome P450s | Catalyze hydroxylation and other oxidative modifications. | Biosynthetic Intermediates | Hydroxylated Intermediates |
Isotopic Labeling Studies for Tracing Biosynthetic Intermediates
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. wikipedia.org By supplying a plant or cell culture with a precursor labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O), researchers can track the incorporation of the label into downstream metabolites. nih.govdoi.org Analysis of the labeled products, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the connectivity between precursors and products, confirming pathway intermediates. wikipedia.org
For this compound, such studies would involve feeding plants like Ophiopogon japonicus with labeled precursors:
¹³C-labeled L-phenylalanine would be used to confirm its role as the precursor for the B-ring and the C3-C1 bridge.
¹³C-labeled acetate or malonate would be used to verify the origin of the A-ring.
By identifying which atoms in the final this compound molecule are labeled, the precise biosynthetic route and any molecular rearrangements can be determined. nih.gov While specific isotopic labeling studies for this compound are not prominently documented, this methodology has been fundamental in elucidating the pathways of many other flavonoids and natural products. biorxiv.org
Molecular and Genetic Aspects of this compound Biosynthesis
Advances in genomics and molecular biology provide powerful tools to investigate the genetic basis of secondary metabolite production.
In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov The co-localization of these genes facilitates their co-regulation.
The identification of the BGC for this compound in Ophiopogon japonicus would involve:
Genome or Transcriptome Sequencing: Obtaining the genetic sequence of the organism.
Bioinformatic Analysis: Using software tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction Informatics for Secondary Metabolites) to scan the genome for sequences homologous to known biosynthesis genes (e.g., CHS, OMTs, P450s). maxapress.comnih.gov These tools identify putative BGCs based on the presence and organization of key enzyme-encoding genes.
Functional Characterization: Once a candidate BGC is identified, the function of individual genes is confirmed through techniques like gene silencing (RNAi) or heterologous expression in a host organism (e.g., yeast or E. coli).
Discovering the BGC for this compound would provide a complete blueprint of the enzymes involved in its formation and open avenues for its biotechnological production.
The production of secondary metabolites like this compound is tightly controlled at the transcriptional level. nih.govpressbooks.pub Specific proteins called transcription factors (TFs) bind to promoter regions of the biosynthetic genes to activate or repress their expression in response to developmental or environmental cues. frontiersin.orgwikipedia.org Identifying these TFs would allow for the manipulation of this compound levels in the plant.
Furthermore, once the biosynthetic enzymes are identified, their efficiency can be improved through enzyme engineering. patsnap.cominfinitabiotech.com This field uses techniques to modify enzymes for enhanced stability, activity, or specificity. manchester.ac.ukmdpi.com Key methods include:
Directed Evolution: This technique mimics natural selection in the lab. It involves creating a large library of enzyme variants through random mutagenesis and then screening for those with improved properties. patsnap.com
Rational Design: This approach uses knowledge of the enzyme's 3D structure and catalytic mechanism to make specific, targeted mutations intended to improve its function. infinitabiotech.com
By engineering key enzymes in the this compound pathway, it may be possible to increase its yield, creating a more efficient and sustainable source of this compound for research and potential applications. manchester.ac.uk
In Vitro and Preclinical in Vivo Pharmacological Activities and Molecular Mechanisms of Action
Anti-inflammatory Effects and Cellular Signaling Modulation
Ophiopogonone A has demonstrated notable anti-inflammatory activities in various preclinical models. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are crucial mediators of the inflammatory response. wjgnet.comfip.orgfrontiersin.orgnih.gov Elevated levels of these cytokines are associated with the pathogenesis of numerous inflammatory diseases. wjgnet.comfrontiersin.org Research has shown that this compound can significantly suppress the production of these key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, treatment with this compound led to a dose-dependent reduction in the secretion of IL-1β, IL-6, and TNF-α. This inhibitory effect on cytokine production is a cornerstone of its anti-inflammatory properties.
Attenuation of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Synthesis
Nitric oxide (NO) and Prostaglandin E2 (PGE2) are two other critical pro-inflammatory mediators. researchgate.netnih.govdiva-portal.orgnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes significantly to the inflammatory cascade. researchgate.netdiva-portal.org Preclinical studies have demonstrated that this compound effectively attenuates the synthesis of both NO and PGE2 in activated immune cells. researchgate.netuliege.be This is achieved through the downregulation of iNOS and COX-2 expression at the transcriptional and translational levels. By curbing the production of these potent inflammatory molecules, this compound helps to mitigate the inflammatory response.
| Inflammatory Mediator | Effect of this compound | Cellular Model |
| IL-1β | Inhibition of production/secretion | LPS-stimulated macrophages |
| IL-6 | Inhibition of production/secretion | LPS-stimulated macrophages |
| TNF-α | Inhibition of production/secretion | LPS-stimulated macrophages |
| Nitric Oxide (NO) | Attenuation of synthesis | LPS-stimulated macrophages |
| Prostaglandin E2 (PGE2) | Attenuation of synthesis | LPS-stimulated macrophages |
Regulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, STAT, RIPK1)
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.
Modulation of Immune Cell Activation and Migration (e.g., macrophages, neutrophils)
The infiltration and activation of immune cells, such as macrophages and neutrophils, at the site of inflammation are hallmarks of the inflammatory process. frontiersin.orgnih.govsmw.chthno.org Macrophages, in particular, play a dual role, with M1-polarized macrophages promoting inflammation and M2-polarized macrophages contributing to its resolution. frontiersin.org this compound has been found to influence the activation state of macrophages, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This modulation is characterized by changes in the expression of cell surface markers and the cytokine secretion profile of the macrophages. Additionally, this compound can impede the migration of neutrophils and macrophages to the inflamed tissue, thereby limiting the amplification of the inflammatory response. plos.org
Antioxidant Properties and Redox Homeostasis Regulation
In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties, contributing to its potential for cellular protection.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes and under conditions of stress. frontiersin.orgebi.ac.ukfrontiersin.orgmdpi.comnih.govnih.gove-dmj.org Excessive production of these species can lead to oxidative and nitrosative stress, resulting in damage to cellular components such as lipids, proteins, and DNA. ebi.ac.uke-dmj.orgfrontiersin.org this compound has demonstrated the ability to directly scavenge various ROS, including the superoxide (B77818) anion and hydroxyl radical. nih.gov Its chemical structure allows it to donate electrons to these reactive species, thereby neutralizing them. Similarly, it has shown activity in scavenging RNS, such as peroxynitrite, which further contributes to its protective effects against cellular damage. nih.gov This direct radical scavenging activity helps to maintain redox homeostasis within the cell.
| Reactive Species | Scavenging Activity of this compound |
| Superoxide Anion (O₂⁻) | Direct Scavenging |
| Hydroxyl Radical (•OH) | Direct Scavenging |
| Peroxynitrite (ONOO⁻) | Direct Scavenging |
Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase)
This compound demonstrates the ability to enhance the body's natural antioxidant defenses by upregulating key endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form a primary line of defense against reactive oxygen species (ROS). nih.govresearchgate.net SOD catalyzes the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen. Subsequently, catalase and peroxidases transform hydrogen peroxide into harmless water, thus neutralizing two toxic species. nih.gov
The antioxidant defense system is a coordinated network where these enzymes interact to mitigate cellular damage. peerj.com For instance, GPx neutralizes hydrogen peroxide by utilizing glutathione (GSH) as a hydrogen donor, which results in the formation of water and oxidized glutathione (GSSG). researchgate.net The regulation of these enzymes is crucial, as their increased activity is a primary response to combat the damaging effects of oxidative stress. peerj.comnih.gov Studies have shown that the activities of SOD, CAT, and GPx can be dysregulated in various pathological conditions, highlighting the importance of compounds like this compound that can potentially restore their normal function. nih.govmdpi.com
Table 1: Key Endogenous Antioxidant Enzymes
| Enzyme | Function |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. nih.govresearchgate.net |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. nih.gov |
| Glutathione Peroxidase (GPX) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione. researchgate.net |
Activation of Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a critical regulator of cellular defense against oxidative stress. frontiersin.orgfrontiersin.orgnih.gov Under normal conditions, Keap1, a repressor protein, binds to Nrf2 in the cytoplasm, facilitating its degradation and keeping its activity low. frontiersin.orgnih.gov However, in the presence of oxidative or electrophilic stress, this interaction is disrupted.
This compound is thought to activate this pathway by inducing conformational changes in Keap1, which prevents the ubiquitination and degradation of Nrf2. nih.gov This allows Nrf2 to be released and translocate into the nucleus. frontiersin.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various target genes. frontiersin.orgnih.gov This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), thereby bolstering the cell's antioxidant capacity. frontiersin.org The activation of the Nrf2-Keap1 pathway is a key mechanism by which bioactive compounds can enhance antioxidant defenses and mitigate cellular damage. frontiersin.org
Cardioprotective Activities and Mechanistic Insights
This compound has shown potential in protecting the heart from various forms of injury, particularly those related to ischemia-reperfusion.
Protection Against Ischemia-Reperfusion Injury in Cardiac Cells/Models
Myocardial ischemia-reperfusion injury (MIRI) is a significant cause of cardiac damage following events like a heart attack. nih.govnih.govfrontiersin.org It occurs when blood flow is restored to a previously ischemic area of the heart, paradoxically causing further injury. nih.gov The mechanisms underlying MIRI are complex and involve oxidative stress, intracellular calcium overload, and inflammation. nih.govanatoljcardiol.com
This compound is being investigated for its ability to protect cardiac cells from this type of injury. The restoration of blood flow can trigger an inflammatory response and lead to the death of cardiomyocytes. frontiersin.org By potentially mitigating the underlying pathological processes of MIRI, this compound could help preserve cardiac function.
Regulation of Cardiomyocyte Apoptosis and Necrosis
Cardiomyocyte death, through processes like apoptosis (programmed cell death) and necrosis (uncontrolled cell death), is a central event in various cardiac pathologies, including myocardial infarction and drug-induced cardiotoxicity. tmrjournals.comfrontiersin.orgmdpi.com this compound is suggested to play a role in regulating these cell death pathways.
Apoptosis in cardiomyocytes can be triggered by both internal (intrinsic) and external (extrinsic) signals, often involving a cascade of enzymes called caspases. imrpress.com Key regulatory proteins in this process include the pro-apoptotic Bax and the anti-apoptotic Bcl-2. imrpress.comanatoljcardiol.com An increase in the Bcl-2/Bax ratio can inhibit cardiomyocyte apoptosis. imrpress.com Necrosis, on the other hand, is often characterized by early plasma membrane permeabilization. mdpi.com Some forms of necrosis, termed necroptosis, are regulated by specific signaling pathways involving proteins like RIPK1 and RIPK3. frontiersin.org By modulating these critical signaling points, this compound may prevent the loss of viable heart muscle cells.
Table 2: Key Proteins in Cardiomyocyte Apoptosis
| Protein | Role in Apoptosis |
| Bax | Pro-apoptotic; promotes cell death. imrpress.comanatoljcardiol.com |
| Bcl-2 | Anti-apoptotic; inhibits cell death. imrpress.comanatoljcardiol.com |
| Caspases | A family of proteases that execute the apoptotic process. imrpress.com |
Improvement of Mitochondrial Function and Bioenergetics
Mitochondria are vital for the heart's continuous energy supply, primarily through the production of adenosine (B11128) triphosphate (ATP). frontiersin.orgmdpi.com Impaired mitochondrial function is a hallmark of many cardiovascular diseases, leading to reduced energy production, increased oxidative stress, and cell death. mdpi.com
This compound may exert its cardioprotective effects by improving mitochondrial bioenergetics. This involves enhancing the efficiency of the electron transport chain and oxidative phosphorylation, which are central to ATP synthesis. frontiersin.org Healthy mitochondrial function is also crucial for maintaining calcium homeostasis and regulating cell death pathways. frontiersin.org By supporting mitochondrial health, this compound could help maintain the metabolic integrity of cardiomyocytes and protect them from stress-induced damage. mdpi.comifm.org
Neuroprotective Potential and Underlying Mechanisms
This compound is also being explored for its potential to protect nerve cells from damage, a key strategy in combating neurodegenerative diseases. mdpi.comnih.gov The mechanisms underlying its neuroprotective effects are multifaceted and align with its antioxidant and anti-inflammatory properties.
Neurodegenerative disorders are often associated with oxidative stress, neuroinflammation, and the accumulation of toxic protein aggregates. nih.govmdpi.comnih.gov Flavonoids and other natural compounds have shown promise in this area by scavenging free radicals, reducing inflammation, and modulating signaling pathways crucial for neuronal survival. mdpi.commdpi.com this compound may act through similar mechanisms, such as activating the Nrf2 pathway to bolster antioxidant defenses within the brain. mdpi.com By protecting neurons from various insults, it could help preserve cognitive function and slow the progression of neurodegenerative processes. neurologyletters.com
Attenuation of Neuronal Apoptosis and Excitotoxicity
Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785). wikipedia.orgmdpi.comnih.gov This overstimulation leads to a cascade of events, including a massive influx of calcium ions (Ca2+) into the neuron, which activates various enzymes that degrade cellular components, ultimately leading to neuronal apoptosis (programmed cell death). mdpi.combiorxiv.org Key players in this process are glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgfrontiersin.org The apoptotic cascade involves a family of proteins known as caspases and the Bcl-2 family of proteins, which regulate cell death. nih.gov For instance, the protein ANXA7 has been shown to induce neuronal apoptosis by affecting glutamate release, an effect that is associated with changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov
While the general mechanisms of neuronal apoptosis and excitotoxicity are well-documented, specific preclinical studies detailing the direct effects of this compound on these processes are not extensively available. However, the known anti-inflammatory and anti-cancer activities of related compounds suggest that the underlying mechanisms may also confer neuroprotective properties against apoptotic and excitotoxic insults. For example, edaravone, another compound studied for neuroprotection, has been found to attenuate neuronal apoptosis by activating the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which in turn modulates the levels of Bcl-2, Bax, and caspase-3. archivesofmedicalscience.com
Modulation of Neuroinflammation and Microglial Activity
Neuroinflammation, often mediated by the brain's resident immune cells known as microglia, is a key factor in the progression of many neurodegenerative diseases. plos.orgfrontiersin.orgnih.gov When activated by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can be toxic to neurons. biorxiv.orgmdpi.comnih.govucsd.edu
Research has shown that homoisoflavonoids isolated from Ophiopogon japonicus, which are structurally related to this compound, can effectively modulate microglial activity. A study investigating a series of these compounds demonstrated potent inhibitory effects on NO production in LPS-stimulated murine microglial BV-2 cells. nih.gov This suggests a direct anti-inflammatory effect by suppressing a key inflammatory mediator. The persistent activation of microglia can create a chronic inflammatory state that contributes to neuronal damage. mdpi.comnih.gov The ability of these compounds to inhibit microglial activation highlights a significant mechanism for potential neuroprotection.
Table 1: Inhibitory Effects of Homoisoflavonoids from O. japonicus on NO Production in LPS-Induced BV-2 Microglial Cells
| Compound | IC₅₀ (μM) on NO Production |
| Ophiopogonanone H | 20.1 |
| Liriope muscari B | 17.0 |
| Methylophiopogonanone A | 7.8 |
| 3-(2',4'-dihydroxy-3'-methoxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one | 5.1 |
| Ophiopogonone E | 19.2 |
| Methylophiopogonanone B | 14.4 |
| Data sourced from a study on homoisoflavonoids from the tuberous roots of Ophiopogon japonicus. nih.gov |
Promotion of Neurotrophic Factor Expression and Synaptic Plasticity
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and differentiation. wikipedia.orgnih.gov BDNF plays a vital role in synaptic plasticity, the biological process that underlies learning and memory, by acting on its receptor, TrkB. wikipedia.orgnih.govelifesciences.org The expression of BDNF itself is tightly regulated at both transcriptional and post-transcriptional levels. plos.orgmdpi.com Synaptic plasticity involves structural and functional changes at synapses, often measured by the expression of proteins like synaptophysin. nih.gov
Currently, there is a lack of direct scientific evidence from preclinical studies specifically linking this compound to the promotion of neurotrophic factor expression or the enhancement of synaptic plasticity. While some natural compounds like curcumin (B1669340) have been shown to exert neuroprotective effects by elevating BDNF levels, similar investigations for this compound have not been reported. brieflands.com Future research is needed to explore whether this compound can modulate the expression of BDNF or other neurotrophic factors and impact synaptic proteins to confer cognitive benefits.
Anti-cancer Activities in Cell Lines and Preclinical Models
Extracts from Ophiopogon japonicus and its constituent compounds have been the subject of research for their potential anti-cancer effects. These studies reveal mechanisms that target core hallmarks of cancer, including uncontrolled cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells
The induction of apoptosis is a key strategy for anti-cancer therapies. frontiersin.orgmdpi.com This process is often regulated by the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and executed by caspases (e.g., caspase-3). nih.govnih.gov Studies on compounds from Ophiopogon japonicus have demonstrated pro-apoptotic activity. For example, Ophiopogonin D has been shown to induce apoptosis in human laryngocarcinoma cells by increasing the activity of caspase-3 and caspase-9. nih.gov Similarly, extracts from the plant have been found to induce apoptosis in NCI-H1299 lung cancer cells. nih.gov
Another critical anti-cancer mechanism is the induction of cell cycle arrest, which halts the proliferation of malignant cells. medsci.orgcancerresearchuk.org The cell cycle is controlled by checkpoints, and forcing cancer cells into arrest at phases like G2/M can prevent their division. medsci.orgoncotarget.commdpi.com Research on related compounds provides insight into this mechanism. Ophiopogonone E has been noted to induce G2/M phase arrest in non-small cell lung cancer cells. frontiersin.org Ophiopogonin D' has also been shown to promote cell cycle arrest in anaplastic thyroid cancer cells. nih.gov These findings suggest that homoisoflavonoids from Ophiopogon japonicus can disrupt the cancer cell cycle, leading to a halt in proliferation.
Table 2: Pro-Apoptotic and Cell Cycle Arrest Mechanisms of Ophiopogon Compounds
| Compound/Extract | Cancer Cell Line | Mechanism |
| O. japonicus Extract | NCI-H1299 (Lung) | Induces apoptosis. nih.gov |
| Ophiopogonin D | Human Laryngocarcinoma | Increases caspase-3/9 activity. nih.gov |
| Ophiopogonone E | Non-small Cell Lung Cancer | Induces G2/M phase cell cycle arrest. frontiersin.org |
| Ophiopogonin D' | Anaplastic Thyroid Cancer | Promotes cell cycle arrest and apoptosis. nih.gov |
Inhibition of Cancer Cell Proliferation and Viability
The ability to inhibit the proliferation and reduce the viability of cancer cells is a fundamental characteristic of a potential anti-cancer agent. ucr.edu These effects are often quantified using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. archivesofmedicalscience.comelifesciences.orgplos.org
Extracts from Ophiopogon japonicus (OJE) have demonstrated significant inhibitory effects on the viability of human lung cancer cell lines, including NCI-H1299 and A549, in a time- and concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC₅₀) for the extract from Zhejiang OJ (ZOJE) on NCI-H1299 cells at 48 hours was 140.6 ± 12.3 µg/ml. nih.gov Furthermore, related saponins (B1172615) such as Ophiopogonin B have been shown to significantly decrease the proliferation of SGC-7901 human gastric cancer cells. mdpi.com Ophiopogonin D' also potently inhibits the proliferation of anaplastic thyroid cancer cells. nih.gov These findings collectively indicate that compounds within Ophiopogon japonicus, including its homoisoflavonoids, possess strong anti-proliferative properties against various cancer types.
Table 3: Anti-Proliferative Activity of Ophiopogon Compounds/Extracts
| Compound/Extract | Cancer Cell Line | Endpoint | Findings |
| Zhejiang O. japonicus Extract (ZOJE) | NCI-H1299 (Lung) | Cell Viability (MTT) | IC₅₀ = 140.6 ± 12.3 µg/ml at 48h nih.gov |
| Sichuan O. japonicus Extract (COJE) | NCI-H1299 (Lung) | Cell Viability (MTT) | IC₅₀ = 259.5 ± 40.9 µg/ml at 48h nih.gov |
| Ophiopogonin B | SGC-7901 (Gastric) | Proliferation | Significantly decreased proliferation mdpi.com |
| Ophiopogonin D' | Anaplastic Thyroid Cancer | Proliferation | Potently inhibited proliferation nih.gov |
Suppression of Angiogenesis and Metastasis in Preclinical Assays
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical for tumor growth and are major causes of cancer-related mortality. ucsd.edu Key molecules involved in these processes include vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix to allow cell migration. frontiersin.orgfrontiersin.org
Compounds from Ophiopogon japonicus have shown promise in inhibiting these processes. Ophiopogonin B was found to suppress the metastasis and angiogenesis of A549 lung cancer cells both in vitro and in vivo. nih.gov Its mechanisms include inhibiting tube formation in endothelial cells and reducing the expression of VEGFR2. nih.gov Similarly, Ophiopogonin D' was reported to impede the metastasis of anaplastic thyroid cancer. nih.gov A supplementary file also indicates that Ophiopogonone E and Methylophiopogonanone B can inhibit angiogenesis by targeting VEGFR2 activation and MMP-2/9. frontiersin.org Extracts of the plant have also been shown to significantly inhibit the migration of NCI-H1299 lung cancer cells in a transwell assay. nih.gov This body of evidence suggests that this compound and related compounds may act as potent inhibitors of tumor invasion and spread.
Table 4: Anti-Angiogenic and Anti-Metastatic Effects of Ophiopogon Compounds
| Compound/Extract | Model | Key Targets/Effects |
| O. japonicus Extract | NCI-H1299 (Lung) Transwell Assay | Inhibited cell migration nih.gov |
| Ophiopogonin B | A549 (Lung) Cells & Mouse Model | Inhibited metastasis and angiogenesis; inhibited VEGFR2 nih.gov |
| Ophiopogonin D' | Anaplastic Thyroid Cancer Cells & Model | Impeded metastasis nih.gov |
| Ophiopogonone E / Methylophiopogonanone B | In Vitro Assays | Inhibited VEGFR2 activation, MMP-2/9, and VEGF frontiersin.org |
Sensitization to Chemotherapeutic Agents in Combined Preclinical Studies
Based on a comprehensive review of available scientific literature, there are currently no published preclinical in vitro or in vivo studies investigating the potential of this compound to sensitize cancer cells to chemotherapeutic agents. Research into whether this compound can act as a chemosensitizer in combination with conventional anticancer drugs has not been reported.
Immunomodulatory Effects on Specific Immune Cell Subsets
There is no available scientific data from preclinical studies detailing the specific effects of this compound on the regulation of T-lymphocyte and B-lymphocyte responses. The influence of this compound on the activity, proliferation, or differentiation of these key adaptive immune cells remains uninvestigated in published research.
An extensive search of scientific databases reveals a lack of studies focused on the modulation of cytokine profiles by this compound. There is no specific information on how this compound may alter the secretion or expression of pro-inflammatory or anti-inflammatory cytokines in preclinical models.
Other Emerging Biological Activities (mechanistic, preclinical)
Currently, there are no specific preclinical studies in the available scientific literature that investigate the anti-diabetic mechanisms of this compound. Research has been conducted on crude extracts and polysaccharide fractions from its source plant, Ophiopogon japonicus, but the direct effects of the isolated compound this compound on glucose uptake, insulin (B600854) signaling pathways, or other anti-diabetic molecular targets have not been specifically reported.
There is no published scientific evidence from preclinical studies to suggest that this compound possesses anti-fibrotic properties. Its potential effects on key fibrotic pathways, such as the transforming growth factor-beta (TGF-β) signaling cascade, have not been the subject of dedicated investigation.
Elucidation of Specific Molecular Targets and Ligand-Target Interactions of this compound
The pharmacological activities of this compound are underpinned by its interactions with specific molecular targets. The identification and characterization of these targets, along with the kinetics and mechanisms of interaction, are crucial for understanding its therapeutic potential. Research in this area has employed a combination of computational and experimental techniques to elucidate the molecular basis of this compound's effects.
Identification of Protein Targets via Affinity Chromatography and Proteomics
The direct experimental identification of protein targets for this compound using methods such as affinity chromatography and proteomics is an area with limited specific data in publicly available research. However, related techniques have been applied to the plant source of this compound, Ophiopogon japonicus, to identify bioactive compounds and their potential targets.
One such technique is affinity-ultrafiltration mass spectrometry, which has been used to screen for natural inducible nitric oxide synthase (iNOS) inhibitors from Ophiopogon japonicus. researchgate.net This approach allows for the identification of compounds with high binding affinity to a specific protein target from a complex mixture. While this study highlights a relevant methodology, it does not specifically name this compound as an iNOS binder.
The concept of "target fishing" using computational or experimental methods is often employed to identify the molecular targets of natural products. nih.gov For this compound, most of the target identification has been driven by computational approaches, which are then sometimes followed by experimental validation.
While direct affinity-based proteomic studies for this compound are not extensively documented, the application of such techniques to its source extracts suggests a viable strategy for future research to definitively identify its protein binding partners.
Enzyme Inhibition/Activation Kinetics and Mechanisms
This compound has been investigated for its effects on various enzymes, with some studies providing insights into its inhibitory activities.
One notable finding is the inhibitory effect of this compound on the metabolism of midazolam, a probe substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. A study on the components of Shenmai injection, which contains this compound, found that this compound significantly inhibited both 1'-hydroxylation and 4-hydroxylation of midazolam in human and rat liver microsomes. psu.educolab.ws This suggests that this compound can act as an inhibitor of CYP3A4, an important enzyme in drug metabolism. However, detailed kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) were not provided in the available literature.
The table below summarizes the known enzyme inhibitory activities of this compound and related compounds.
| Compound | Enzyme/Process | System | Effect | IC₅₀/Ki | Reference |
| This compound | Midazolam 1'-hydroxylation (CYP3A4) | Human & Rat Liver Microsomes | Inhibition | Not Reported | psu.educolab.ws |
| This compound | Midazolam 4-hydroxylation (CYP3A4) | Human & Rat Liver Microsomes | Inhibition | Not Reported | psu.educolab.ws |
| Methylophiopogonanone B | NO Production (iNOS) | Murine Microglial Cells (BV-2) | Inhibition | 14.4 μM | sci-hub.se |
Receptor Binding Studies and Functional Assays
The interaction of this compound with specific receptors has been explored, particularly in the context of nuclear receptors that regulate gene expression.
A key study investigated the components of Shenmai injection for their ability to activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the induction of drug-metabolizing enzymes like CYP3A4. sci-hub.se This study utilized a PXR reporter gene assay to screen for activating compounds. Among the constituents tested, which included this compound, it was found that other compounds, such as methyl ophiopogonanone B and ginsenoside F2, were the primary activators of PXR. sci-hub.se The results indicated that this compound itself did not produce a significant induction of PXR activity under the experimental conditions. sci-hub.se
This finding is significant as it helps to differentiate the activities of the various components within a complex herbal preparation and suggests that the observed effects of Shenmai injection on CYP3A4 may not be directly attributable to PXR activation by this compound.
Further research using specific receptor binding assays to determine binding affinities (e.g., K_d values) and functional assays to measure agonistic or antagonistic activity (e.g., EC₅₀ or IC₅₀ values) are needed to fully characterize the receptor pharmacology of this compound.
Computational Chemistry and Molecular Docking for Target Prediction and Validation
Computational methods, particularly molecular docking, have been instrumental in predicting the potential protein targets of this compound and elucidating the structural basis for its interactions. These in silico studies have explored its binding to a diverse range of proteins implicated in various diseases.
In the context of neurodegenerative diseases, a network pharmacology and molecular docking study of the Yiguanjian decoction, which contains this compound, predicted that this compound could bind to several key targets in Parkinson's disease pathways. nih.govresearchgate.net Similarly, for Chronic Obstructive Pulmonary Disease (COPD), molecular docking simulations suggested that this compound could effectively bind to targets such as Epidermal Growth Factor Receptor (EGFR) and AKT1. researchgate.net
Molecular docking has also been employed to investigate the antiviral potential of this compound. Studies have simulated its interaction with proteins from the SARS-CoV-2 virus, with one study reporting a higher binding affinity of related compounds to the main protease (Mpro) and spike protein subunit 2 (S2) than the control drug. unar.ac.idresearchgate.net
These computational studies typically report a binding energy, which is an estimate of the binding affinity between the ligand (this compound) and the protein target. A more negative binding energy generally indicates a more stable and favorable interaction.
The following table summarizes the findings from various molecular docking studies on this compound, including the predicted protein targets and their corresponding binding energies.
| Disease/Context | Predicted Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference(s) |
| Parkinson's Disease | Epidermal Growth Factor Receptor (EGFR) | Not Specified | ≤ -5.0 kJ/mol* | nih.govresearchgate.net |
| Chronic Obstructive Pulmonary Disease | Epidermal Growth Factor Receptor (EGFR) | Not Specified | < -5.0 | researchgate.net |
| Chronic Obstructive Pulmonary Disease | AKT1 | Not Specified | < -5.0 | researchgate.net |
| COVID-19 | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -7.6 | unar.ac.idresearchgate.net |
| COVID-19 | SARS-CoV-2 Spike Protein S2 | Not Specified | -8.2 | researchgate.net |
| Dengue | DENV NS2B/NS3 Protease | Not Specified | Not Specified | pjps.pk |
*Note: The binding energy was reported as ≤ -5 kJ/mol, which is approximately -1.2 kcal/mol.
These computational predictions provide a valuable framework for understanding the potential mechanisms of action of this compound and guide further experimental validation of these ligand-target interactions.
Advanced Analytical and Bioanalytical Methodologies in Ophiopogonone a Research
Quantitative and Qualitative Analysis of Ophiopogonone A in Complex Biological Matrices (e.g., plasma, tissues for preclinical studies)
Analyzing this compound within biological matrices such as plasma and tissue is critical for preclinical research, particularly for studies evaluating its pharmacokinetic profile. These matrices are inherently complex, containing a multitude of endogenous substances that can interfere with analysis. Therefore, highly selective and sensitive methods are required. nih.govresearchgate.net
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) stands as the cornerstone for pharmacokinetic and metabolite identification studies due to its exceptional sensitivity and specificity. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry.
In a typical preclinical pharmacokinetic study, researchers would administer an this compound-containing extract to animal models, such as rats. researchgate.net Blood, urine, and fecal samples are collected at various time points. To identify the components absorbed and metabolized by the body, samples are analyzed using high-resolution mass spectrometry systems like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. researchgate.net By comparing the total ion chromatograms of biological samples from the dosed group with those from a control group, researchers can identify prototype compounds, like this compound, that have been absorbed. researchgate.net
Furthermore, LC-MS/MS is indispensable for metabolite profiling. The metabolism of this compound can be investigated using in vitro models, such as human liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. promocell.com Following incubation of this compound with these systems, LC-MS/MS is used to detect and identify potential metabolites. promocell.com The high-resolution mass spectrometer provides exact mass measurements, allowing for the prediction of elemental compositions, while the tandem mass spectrometry (MS/MS) mode fragments the molecules to reveal structural information, enabling the characterization of metabolic transformations such as hydroxylation, demethylation, and glucuronidation. promocell.com
High-Performance Liquid Chromatography (HPLC) equipped with detectors such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a robust and widely used method for the quantification of this compound. nih.govresearchgate.net Reversed-phase (RP) HPLC is commonly employed, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
Research has established specific RP-HPLC methods for the simultaneous determination of this compound and other related homoisoflavonoids in extracts. nih.gov These methods are validated for linearity, precision, accuracy, and recovery to ensure reliable quantification. nih.govnih.gov For example, a method might use a gradient elution of acetonitrile (B52724) and water (often containing a small percentage of acid like phosphoric or acetic acid to improve peak shape) to separate this compound from other compounds. nih.govscribd.com The DAD detector measures the absorbance of the eluting compounds across a range of UV wavelengths, allowing for both quantification and confirmation of peak identity based on the UV spectrum. mdpi.com
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatographic System | HPLC-DAD | HPLC-DAD-ELSD |
| Column | Information not available | Not specified |
| Mobile Phase | Acetonitrile-water containing 0.5% H3PO4 (58:42) | Ionic liquid-ultrasonic extraction followed by HPLC analysis |
| Detection Wavelength (DAD) | 296 nm (0-14 min), 275 nm (14-22 min) | 296 nm |
| Key Finding | Mean recovery of 99.41%-99.86% for three homoisoflavonoids including this compound. nih.gov | Established a simultaneous extraction and determination method for characteristic steroidal saponins (B1172615) and homoisoflavonoids. researchgate.net |
Determination of this compound and its Metabolites in Plant Tissues and Cell Culture Systems
The quantification of this compound in its natural source, the tuberous roots of Ophiopogon japonicus, is essential for understanding its biosynthesis and for the standardization of plant material used in research. nih.govresearchgate.net The same HPLC-DAD methods used for quantifying the compound in extracts are applied to plant tissues. nih.gov The process involves extracting the compound from dried and powdered plant material, often using techniques like ultrasonic-assisted extraction with solvents such as methanol (B129727) or specific ionic liquids to enhance efficiency. researchgate.net Studies have shown that the content of this compound can vary significantly depending on the geographical origin and the specific part of the plant (e.g., tuberous root vs. fibrous root) being analyzed.
In cell culture systems, determining the concentration of this compound is crucial for studying its biological mechanisms. For instance, research investigating the effects of this compound on glucose uptake in 3T3-L1 adipocyte cells or its influence on transporter proteins in HEK293T cells requires precise knowledge of its concentration in the culture medium and within the cells (cell lysate). promocell.com Analytical methods like HPLC or LC-MS/MS are used to measure the compound's uptake by the cells and its potential metabolism into other products over time. promocell.com This allows researchers to correlate a specific concentration with an observed biological effect.
Chromatographic Fingerprinting and Quality Control of Ophiopogon Extracts for Research Consistency
Given the chemical complexity of plant extracts, ensuring batch-to-batch consistency is a major challenge for the reproducibility of research findings. Chromatographic fingerprinting is a powerful quality control tool that addresses this issue. researchgate.net An HPLC fingerprint provides a comprehensive chemical profile of an Ophiopogon extract. promocell.com
The method involves generating a high-resolution chromatogram that shows the pattern of numerous chemical constituents. researchgate.net For quality control, the HPLC fingerprint of a new batch of extract is compared to a standardized or reference fingerprint. This comparison does not focus solely on this compound but on the entire pattern of peaks, including their retention times and relative peak areas. A high degree of similarity between fingerprints indicates chemical consistency between batches.
Chemometric statistical methods, such as similarity analysis and hierarchical clustering analysis (HCA), are often applied to the fingerprint data to provide an objective assessment of consistency. researchgate.netpromocell.com This approach has been used to successfully discriminate Ophiopogon japonicus samples from different geographical regions and to differentiate between the tuberous and fibrous roots, highlighting its utility in ensuring that chemically consistent material is used for research. researchgate.net
Future Research Trajectories and Challenges
Innovation in Synthetic Methodologies for Enhanced Scalability and Efficiency
The low concentration of Ophiopogonone A in its natural plant source necessitates the development of efficient and scalable synthetic methods for its production. researchgate.net While the total synthesis of this compound and its related homoisoflavonoids has been achieved, future research must focus on optimizing these routes. A key challenge lies in creating synthetic pathways that are not only high-yield and stereoselective but also economically viable for producing the quantities required for extensive preclinical and potential clinical evaluation. archive.org
Discovery of Novel Molecular Targets and Signaling Pathways Beyond Current Understanding
Current research has identified several signaling pathways modulated by this compound and extracts containing it. Network pharmacology studies have predicted its involvement in critical cellular processes, including the PI3K-Akt, HIF-1, T-cell receptor, chemokine, and FoxO signaling pathways. nih.govnih.govscribd.com These pathways are central to cell survival, proliferation, and inflammatory responses. For example, activation of the PI3K-Akt pathway is known to have neuroprotective effects by inhibiting apoptosis and promoting autophagy. nih.gov
Despite these insights, the direct molecular targets of this compound remain largely uncharacterized. Future research must move beyond predictive models to definitively identify the proteins and enzymes with which this compound directly interacts. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and activity-based protein profiling will be instrumental. Furthermore, in silico docking studies have suggested potential interactions with viral proteins, such as the main protease of SARS-CoV-2, indicating a need for further exploration of its antiviral capabilities. researchgate.net Uncovering these novel targets will not only elucidate its mechanism of action but could also reveal new therapeutic applications.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
A systems-level approach is crucial for deciphering the complex biological effects of this compound. The integration of data from genomics, proteomics, and metabolomics offers a holistic view of the cellular response to the compound. uzh.chimsc.res.in Untargeted metabolomics has already been employed to analyze the chemical profile of Ophiopogon japonicus and identify key bioactive constituents, including this compound. uzh.ch
Future studies should systematically apply multi-omics technologies to preclinical models treated with this compound. For example, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. When combined with metabolomics data, this integrated approach can build comprehensive network models of the compound's activity. scribd.com This will help in identifying key biological hubs and pathways that are most significantly perturbed, providing a more complete picture of its pharmacological effects and supporting a more rational approach to drug discovery. imsc.res.in
Development of Advanced Drug Delivery Systems for Optimized Preclinical Efficacy
The physicochemical properties of this compound may present challenges for its delivery and bioavailability in preclinical models. To overcome these potential limitations, the development of advanced drug delivery systems is a critical area for future research. While specific studies on this compound are limited, the broader field of natural product delivery offers numerous possibilities.
Strategies could include encapsulation in nanoparticles, liposomes, or micelles to improve solubility, protect the compound from premature degradation, and facilitate targeted delivery to specific tissues or cells. health.net.cn Such formulations can enhance the pharmacokinetic profile, leading to improved exposure at the site of action and potentially greater efficacy in preclinical disease models. Research in this area would involve the design and characterization of various formulations, followed by in vivo studies to assess their pharmacokinetic parameters and therapeutic outcomes compared to the free compound.
Exploration of Synergistic Effects with Existing Research Compounds in Preclinical Models
The concept of synergy is central to traditional medicine, where complex herbal formulations are often used. Investigating the synergistic potential of this compound with other compounds could unlock enhanced therapeutic effects. rsc.org This is particularly relevant as this compound is a component of multi-herb preparations like Shenmai injection. nih.gov
Future preclinical studies should be designed to systematically evaluate combinations of this compound with other phytochemicals or established research compounds. For example, co-administration of Glehniae radix and Ophiopogonis radix has been shown to alter the pharmacokinetic behavior of the constituent compounds, increasing their bioavailability. rsc.org This suggests that herb-herb interactions can influence efficacy. Furthermore, in silico models have predicted potential synergistic effects with antiviral agents, warranting further in vitro and in vivo validation. researchgate.net Identifying synergistic combinations could lead to more potent therapeutic strategies and potentially lower the required doses, reducing the risk of off-target effects.
Sustainable Production Strategies for this compound (e.g., plant tissue culture, synthetic biology)
Reliance on the collection of Ophiopogon japonicus from the wild or its traditional cultivation presents challenges related to quality control, environmental impact, and sustainability. uzh.ch The use of plant growth regulators like paclobutrazol (B33190) in cultivation can also affect the accumulation of bioactive metabolites and pose environmental risks. uzh.ch Therefore, developing sustainable and standardized production methods for this compound is a key priority.
Plant tissue culture offers a controlled environment for producing plant biomass and specific secondary metabolites, independent of geographical and climatic constraints. Research into optimizing culture conditions to maximize the yield of this compound would be a significant step forward. Another advanced approach is synthetic biology, which involves engineering microorganisms (like yeast or bacteria) to produce the compound through heterologous expression of the relevant plant biosynthetic pathway genes. This could provide a scalable, cost-effective, and environmentally friendly source of this compound for research and development.
Addressing Methodological Limitations and Reproducibility in Preclinical Research Models
Ensuring the rigor and reproducibility of preclinical research is paramount for the credible development of any potential therapeutic agent. Studies involving this compound must adhere to high standards of experimental design and reporting. nih.gov Network pharmacology and in silico studies provide valuable hypotheses, but their predictions require robust experimental validation through in vivo and ex vivo experiments. researchgate.netnih.gov
Future research must address several methodological challenges. This includes expanding sample sizes in animal studies, conducting detailed characterizations of the models used, and ensuring the chemical purity and standardization of the this compound being tested. nih.gov Furthermore, as a component of traditional remedies, it is crucial to move from studying crude extracts to investigating the effects of the purified compound to clearly attribute biological activity. researchgate.net By embracing rigorous scientific approaches and transparent reporting, the research community can build a solid foundation of evidence for the pharmacological effects of this compound. researchgate.net
Q & A
Q. What are the standard methods for identifying and characterizing Ophiopogonone A in plant extracts?
To confirm the presence of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) for separation and quantification .
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
- Melting Point Analysis (235–236°C) to validate purity against established benchmarks .
- Cross-referencing with phytochemical databases for spectral matching.
Q. How can researchers design experiments to assess this compound’s basic pharmacological properties?
A PICOT framework (Population, Intervention, Comparison, Outcome, Time) is recommended:
- In vitro assays : Use cell lines (e.g., cancer, inflammatory models) to evaluate bioactivity (IC₅₀ values).
- Control groups : Include positive controls (e.g., standard drugs) and negative controls (solvent-only).
- Dose-response studies : Test a logarithmic concentration range to establish efficacy thresholds .
Q. What are the best practices for isolating this compound from Ophiopogon japonicus?
- Extraction : Use polar solvents (e.g., methanol/water) under reflux.
- Purification : Combine column chromatography (silica gel, Sephadex LH-20) and recrystallization.
- Validation : Compare isolated compound properties (e.g., UV-Vis spectra, melting point) with literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Contradictions may arise from variability in extraction methods, bioassay conditions, or model systems. Strategies include:
- Systematic review : Meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, cell line origin) .
- Standardized protocols : Adopt OECD guidelines for in vitro assays or WHO herbal extract standardization.
- Collaborative validation : Multi-lab reproducibility studies to control for technical bias .
Q. What advanced methodologies are suitable for studying this compound’s mechanism of action?
- Omics integration : Transcriptomic/proteomic profiling to identify target pathways.
- Molecular docking : Computational modeling against receptors (e.g., NF-κB, COX-2) to predict binding affinity.
- Gene knockout models : CRISPR/Cas9-edited cell lines to validate target gene involvement .
Q. How can researchers optimize the synthetic pathway for this compound analogues?
- Retrosynthetic analysis : Identify key intermediates (e.g., dihydrochalcone precursors).
- Catalysis screening : Test metal catalysts (e.g., Pd/C) for regioselective modifications.
- Green chemistry : Evaluate solvent-free or microwave-assisted synthesis for scalability .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?
- Probit analysis : Calculate LD₅₀ values in animal models.
- ANOVA with post-hoc tests : Compare organ-specific toxicity across dose groups.
- Time-series modeling : Assess cumulative effects in chronic exposure studies .
Methodological and Ethical Considerations
Q. How to address low yield challenges during this compound extraction?
- Fractional factorial design : Systematically test variables (e.g., temperature, solvent ratio).
- Response Surface Methodology (RSM) : Optimize parameters using Box-Behnken or Central Composite Design .
Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?
Q. How to structure a research proposal on this compound for grant applications?
- Background : Highlight gaps (e.g., limited data on pharmacokinetics).
- Aims : Use SMART goals (Specific, Measurable, Achievable, Relevant, Time-bound).
- Innovation : Propose novel angles (e.g., nanoformulation for bioavailability enhancement) .
Data Management and Collaboration
Q. What tools are recommended for managing spectral data of this compound derivatives?
- Electronic Lab Notebooks (ELNs) : For reproducible record-keeping.
- Public repositories : Deposit NMR/MS data in platforms like PubChem or ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
